

# Azalanstat's Inhibition of Lanosterol 14-alpha Demethylase: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Azalanstat
Cat. No.:	B1665909

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## Introduction

**Azalanstat**, also known as RS-21607, is a potent and selective inhibitor of the enzyme lanosterol 14-alpha demethylase (CYP51A1), a critical component of the cholesterol biosynthesis pathway.<sup>[1][2]</sup> As a member of the cytochrome P450 superfamily, CYP51A1 catalyzes the removal of the 14-alpha-methyl group from lanosterol, a key regulatory step in the production of cholesterol and other essential sterols.<sup>[3][4]</sup> The inhibition of this enzyme by **azalanstat** has significant implications for cholesterol-lowering therapies and serves as a valuable tool for studying the intricacies of sterol metabolism. This technical guide provides an in-depth overview of the mechanism of **azalanstat**'s inhibition of CYP51A1, detailed experimental protocols for its characterization, and a summary of its biochemical and cellular effects.

## Mechanism of Action

**Azalanstat** is a synthetic imidazole derivative that acts as a tight-binding, competitive inhibitor of lanosterol 14-alpha demethylase.<sup>[5]</sup> Its inhibitory activity stems from the interaction of its imidazole moiety with the heme iron center of the cytochrome P450 enzyme, a characteristic mode of action for many azole-based inhibitors.<sup>[5]</sup> This interaction prevents the binding and subsequent metabolism of the natural substrate, lanosterol.<sup>[6]</sup> The inhibition by **azalanstat** is highly selective for mammalian CYP51A1, with significantly lower affinity for other cytochrome P450 enzymes involved in steroidogenesis.<sup>[5]</sup>

## Quantitative Inhibition Data

The inhibitory potency of **azalanstat** against lanosterol 14-alpha demethylase has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

Parameter	Enzyme Source	Value	Reference
Apparent K <sub>i</sub>	Purified Rat Liver Lanosterol 14-alpha Demethylase	840 pM	[5]

Table 1: In Vitro Inhibition of Lanosterol 14-alpha Demethylase by **Azalanstat**

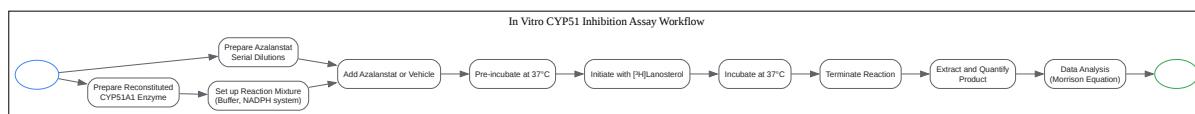
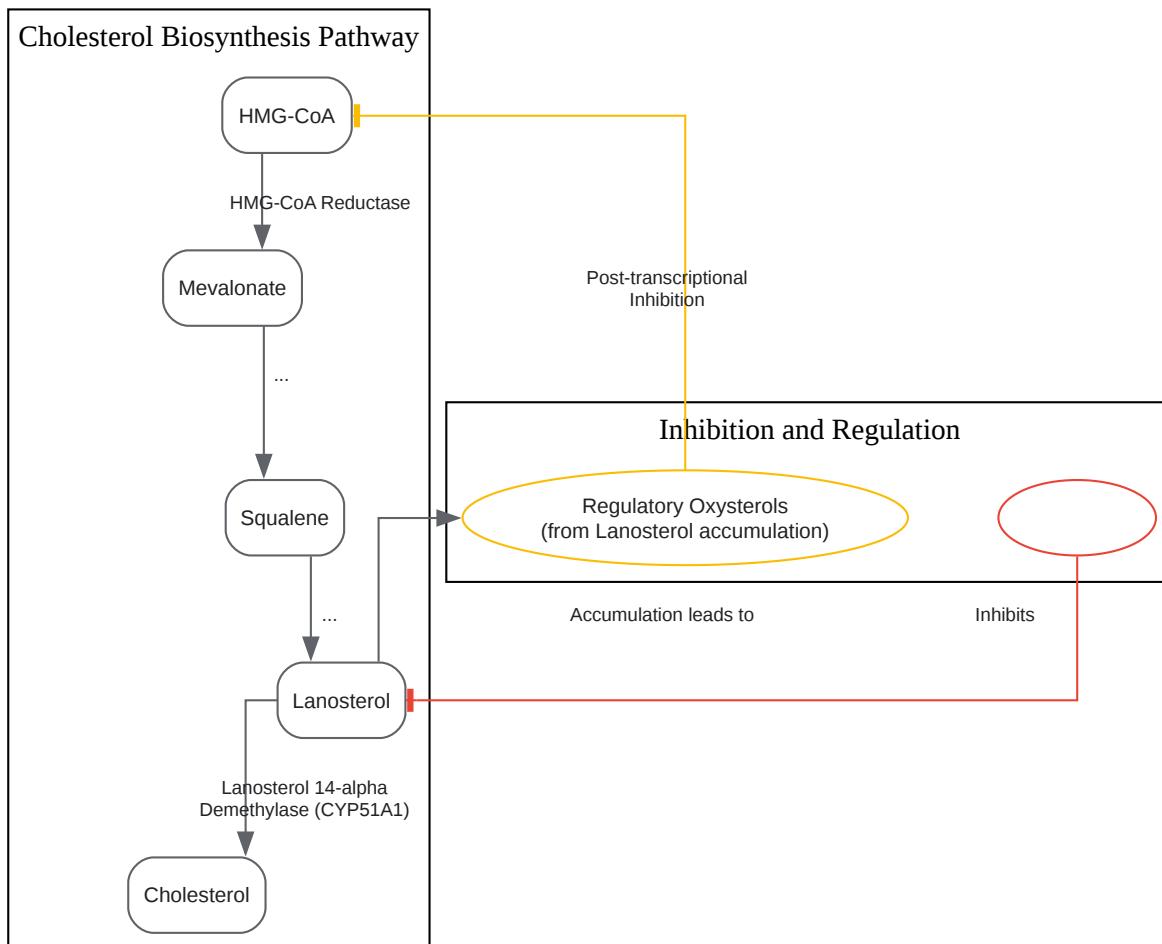
Parameter	Animal Model	Dose	Effect	Reference
ED <sub>50</sub> (Cholesterol Lowering)	Hamster	62 mg/kg	Dose-dependent lowering of serum cholesterol	[7]
ED <sub>50</sub> (HMG- CoA Reductase Inhibition)	Hamster	31 mg/kg	Dose-dependent inhibition of hepatic microsomal HMG-CoA reductase	[7]

Table 2: In Vivo Effects of **Azalanstat** in Hamsters

## Signaling Pathway and Regulatory Effects

The inhibition of lanosterol 14-alpha demethylase by **azalanstat** leads to the accumulation of lanosterol and its derivatives. These accumulated sterols, particularly oxygenated forms (oxysterols), are believed to act as regulatory molecules that indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the

cholesterol biosynthesis pathway. This regulation occurs at a post-transcriptional level, affecting the synthesis and degradation of the HMG-CoA reductase protein.[\[7\]](#)



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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)